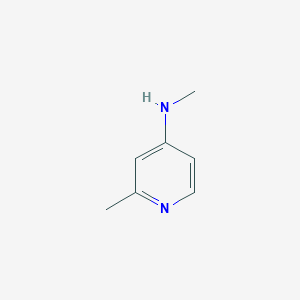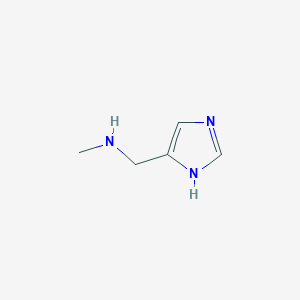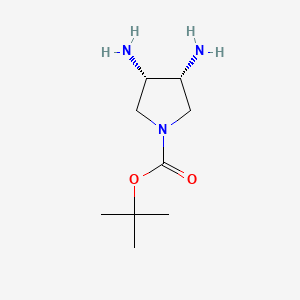![molecular formula C7H5FN2 B1321080 5-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 866319-00-8](/img/structure/B1321080.png)
5-氟-1H-吡咯并[2,3-b]吡啶
概述
描述
5-Fluoro-1H-pyrrolo[2,3-b]pyridine is a compound of interest in various fields of chemical research due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a fluorine atom, which can significantly influence the chemical and physical properties of molecules, making them valuable in the design of drugs and materials .
Synthesis Analysis
The synthesis of derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine has been explored in several studies. A practical synthesis of a pharmaceutical intermediate closely related to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine was achieved through a palladium-catalyzed cyanation/reduction sequence, followed by a selective monodechlorination and coupling of two building blocks . Another study presented two routes for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, utilizing either the Balz-Schiemann reaction or lithium-halogen exchange . Additionally, a synthesis involving electrophilic fluorination of a trimethylstannyl precursor was used to create a compound intended to image dopamine D4 receptors .
Molecular Structure Analysis
The molecular structure of compounds related to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine has been determined through various methods. X-ray crystallography has been used to elucidate the structure of a compound with a similar pyridine backbone, revealing the presence of diorientationally disordered fluorobenzyl groups and hydrogen bonds that stabilize the crystal structure . Another study on a different compound with a pyrrolidine ring showed that the ring adopts an envelope conformation, with the molecular and crystal structures being stabilized by intra- and intermolecular interactions .
Chemical Reactions Analysis
The presence of fluorine in the structure of these compounds plays a significant role in their reactivity. For instance, fluorine-containing organic molecules have been used as structure-directing agents in the synthesis of crystalline microporous materials, with the position of the fluorine atom affecting the templating ability . In the context of pyrazoles and pyridines, fluorine-containing amino pyrazoles have been condensed with fluorinated diketones, demonstrating the versatility of fluorine in facilitating chemical reactions .
Physical and Chemical Properties Analysis
Fluorine's electronegativity and small size make it an influential factor in the physical and chemical properties of molecules. The presence of fluorine can enhance the stability and reactivity of pharmaceutical intermediates . In the field of materials science, the fluorine atom's position in structure-directing agents can significantly impact the synthesis and properties of microporous materials . Furthermore, fluorinated compounds have been shown to possess good fluorescence activity and selectivity for metal cations, which can be applied in biological imaging .
科学研究应用
合成和化学性质
- 合成技术: 5-氟-1H-吡咯并[2,3-b]吡啶已通过各种途径合成。其中一种方法涉及使用区域选择性氟化技术从1H-吡咯并[2,3-b]吡啶N-氧化物制备4-氟-1H-吡咯并[2,3-b]吡啶 (Thibault et al., 2003)。
生物医学研究
- 神经系统疾病: 5-氟-1H-吡咯并[2,3-b]吡啶的衍生物被研究其潜在的促认知特性以及作为双重5-HT6/5-HT2A受体配体。这种衍生物显示出在逆转由苯环己二酮诱导的记忆障碍方面的潜力 (Staroń等,2019)。
- 癌症研究: 在癌症研究中,特别是对于弥漫性恶性腹膜间皮瘤,类似于5-氟-1H-吡咯并[2,3-b]吡啶的类似物,如3-[2-(5-氟-1-甲基-1H-吲哚-3-基)-1,3-噻唑-4-基]-1H-吡咯并[2,3-b]吡啶,显示出对细胞周期依赖性激酶的抑制作用,并在癌细胞中诱导凋亡 (Carbone et al., 2013)。
成像和诊断应用
- 放射性药物合成: 5-氟-1H-吡咯并[2,3-b]吡啶衍生物已被用于开发放射性药物,如[18 F]MK-6240,用于PET成像阿尔茨海默病中的神经原纤维缠结 (Hopewell et al., 2019)。
新药物发现和开发
- 抗病毒研究: 含有5-氟-1H-吡咯并[2,3-b]吡啶骨架的化合物已被探索其作为流感PB2抑制剂的潜力。这些化合物在实验中表现出有希望的抗病毒活性和细胞毒性 (Yang et al., 2019)。
- 癌症治疗: 含有1H-吡咯并[2,3-b]吡啶基团的苯基嘧啶-羧酰胺衍生物已被合成并评估其对癌细胞系的疗效。这些化合物显示出显著的细胞毒性和选择性,表明在癌症治疗方面具有潜力 (Zhu et al., 2016)。
作用机制
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .
Result of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . In vitro, these derivatives inhibited breast cancer 4T1 cell proliferation and induced apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
安全和危害
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival.
Cellular Effects
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting key signaling pathways involved in cell proliferation and survival. Additionally, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine has been shown to induce conformational changes in FGFRs, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cell proliferation and survival, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Fluoro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its inhibitory effects. The localization and accumulation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
5-Fluoro-1H-pyrrolo[2,3-b]pyridine is primarily localized in the cytoplasm and nucleus of cells . Its subcellular localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments. Within the cytoplasm and nucleus, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine interacts with various biomolecules, modulating their activity and function .
属性
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALBNSFYMXBWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609780 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866319-00-8 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

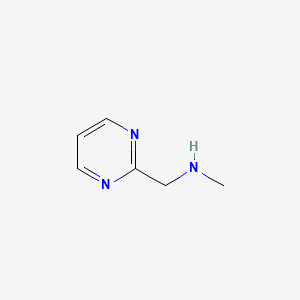
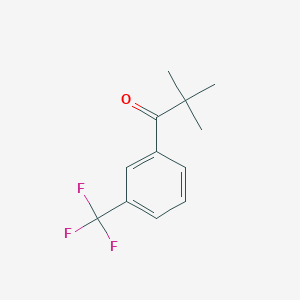
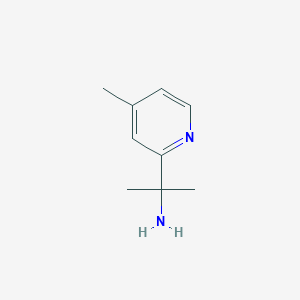
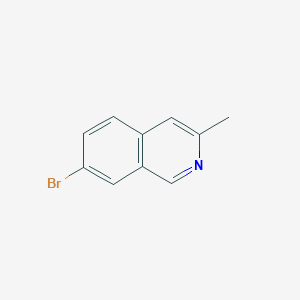
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

